Cas no 759457-60-8 (Piperazine,1-[(1S)-1-phenylethyl]-)

Piperazine,1-[(1S)-1-phenylethyl]- structure
759457-60-8 structure
Product Name:Piperazine,1-[(1S)-1-phenylethyl]-
CAS No:759457-60-8
MF:C12H18N2
MW:190.284722805023
MDL:MFCD16036192
CID:549711
PubChem ID:806423

Piperazine,1-[(1S)-1-phenylethyl]- Chemical and Physical Properties

Names and Identifiers

    • Piperazine,1-[(1S)-1-phenylethyl]-
    • 1-[(1S)-Phenylethyl]piperazine
    • 1-[(1S)-1-Phenylethyl]piperazine
    • 759457-60-8
    • AKOS016339775
    • DTXSID00355567
    • MFCD16036192
    • SCHEMBL3956861
    • SS-3510
    • MDL: MFCD16036192
    • Inchi: InChI=1S/C12H18N2/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14/h2-6,11,13H,7-10H2,1H3/t11-/m0/s1
    • InChI Key: PYBNQKSXWAIBKN-NSHDSACASA-N
    • SMILES: CC(C1=CC=CC=C1)N2CCNCC2

Computed Properties

  • Exact Mass: 190.14714
  • Monoisotopic Mass: 190.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 15.3Ų

Experimental Properties

  • PSA: 15.27

Piperazine,1-[(1S)-1-phenylethyl]- Pricemore >>

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